molecular formula C13H14O4 B14047570 (E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14047570
M. Wt: 234.25 g/mol
InChI Key: HMPBDEOFMFNUCQ-UHFFFAOYSA-N
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Description

(E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound belonging to the class of phenylacrylic acids This compound features a methoxy group and an oxopropyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(3-Methoxy-3-oxopropyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with malonic acid or its derivatives under basic conditions to form the acrylic acid moiety.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The oxopropyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Uniqueness: (E)-3-(3-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of both methoxy and oxopropyl groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-[3-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H14O4/c1-17-13(16)8-6-11-4-2-3-10(9-11)5-7-12(14)15/h2-5,7,9H,6,8H2,1H3,(H,14,15)

InChI Key

HMPBDEOFMFNUCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C=CC(=O)O

Origin of Product

United States

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